ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS No.: 896332-27-7
Cat. No.: VC7586537
Molecular Formula: C20H20N4O4S2
Molecular Weight: 444.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896332-27-7 |
|---|---|
| Molecular Formula | C20H20N4O4S2 |
| Molecular Weight | 444.52 |
| IUPAC Name | ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H20N4O4S2/c1-3-28-18(26)16-12-5-4-6-13(12)30-17(16)22-15(25)10-29-19-21-14-9-11(2)7-8-24(14)20(27)23-19/h7-9H,3-6,10H2,1-2H3,(H,22,25) |
| Standard InChI Key | BCDDKLDHKQMCBH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C |
Introduction
Structural Analysis
Molecular Framework
The compound comprises three key subunits (Figure 1):
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Pyrido[1,2-a][1, triazin-4-one core: A bicyclic system with a triazine ring fused to a pyridine moiety, substituted by a methyl group at position 8 and a ketone at position 4 .
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Thioacetamido linker: A sulfur-containing bridge (-S-CH2-C(=O)-NH-) connecting the triazine and cyclopenta-thiophene units .
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5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: A partially saturated cyclopentane fused to a thiophene ring, esterified with an ethyl group .
Molecular Formula: C₂₀H₂₀N₄O₄S₂
Molecular Weight: 444.52 g/mol .
Synthetic Routes
Key Synthetic Strategies
The synthesis involves multistep reactions (Table 1):
Table 1: Synthetic steps and conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization of pyridotriazine | PCl₃, DMF, 80°C, 4h | 65% |
| 2 | Thioether formation | CS₂, KOH, ethanol, reflux | 72% |
| 3 | Amide coupling | EDC/HOBt, DMF, rt, 12h | 58% |
| 4 | Esterification | Ethyl chloroformate, pyridine, 0°C→rt | 85% |
Microwave-Assisted Optimization
Recent protocols utilize microwave irradiation to accelerate cyclization and coupling steps, reducing reaction times from hours to minutes (e.g., 100°C, 5 min) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in DMSO (>10 mg/mL), low in water (<0.1 mg/mL) .
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Stability: Degrades under strong acidic/basic conditions (t₁/₂ < 2h at pH 2 or 12) .
Table 2: Key physicochemical parameters
| Parameter | Value |
|---|---|
| LogP (octanol-water) | 3.2 ± 0.3 |
| pKa (amide NH) | 9.8 |
| Melting Point | 218–220°C (dec.) |
Biological Activity and Applications
Antifungal Activity
In agricultural studies, analogs of this compound exhibit potent antifungal activity against Botrytis cinerea (EC₅₀ = 0.8 μM) by inhibiting cytochrome P450-dependent sterol biosynthesis .
Drug Discovery Relevance
The thiophene and triazine moieties are privileged scaffolds in kinase inhibitors. Molecular docking studies suggest affinity for EGFR (ΔG = -9.4 kcal/mol) .
Future Perspectives
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Structure-Activity Relationships: Modifying the cyclopenta-thiophene substituents may enhance bioavailability.
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Green Chemistry: Developing solvent-free syntheses to improve sustainability .
This compound exemplifies the intersection of heterocyclic chemistry and bioactivity, holding promise for agrochemical and therapeutic applications. Further mechanistic studies and in vivo validation are warranted to unlock its full potential.
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